![molecular formula C16H13N3O2 B2931883 N-((6-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide CAS No. 2034337-35-2](/img/structure/B2931883.png)
N-((6-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains a furan ring, a pyridine ring, and an isonicotinamide group . Compounds with similar structures have been studied for their potential biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized via multi-component reactions . For instance, new sugar hydrazones and their derived oxadiazolyl acyclic nucleoside analogs incorporating pyridine, furan or thiophene have been synthesized .科学的研究の応用
Anti-Tubercular Agent
This compound has been investigated for its potential as an anti-tubercular agent . Research suggests that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) in the low micromolar range . This is particularly important as tuberculosis remains a major global health challenge, and the development of new drugs is critical due to the emergence of drug-resistant strains of the bacterium.
Anti-Cancer Activity
Compounds related to “N-((6-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide” have been studied for their anti-cancer properties , especially against lung carcinoma cell lines (A549) . The cytotoxic effects of these compounds on cancer cells can lead to the development of new therapeutic agents for treating lung cancer, which is one of the leading causes of cancer-related deaths worldwide.
Cytotoxicity Evaluation
The evaluation of cytotoxicity on human cells, such as HEK-293 (human embryonic kidney) cells, is a crucial step in drug development . It ensures that the compounds are not toxic to human cells, which is essential for any potential pharmaceutical application.
Molecular Docking Studies
Molecular docking studies: are performed to understand the interactions at the molecular level between the compound and the target proteins . This helps in predicting the affinity and activity of the compound, which is vital for rational drug design and can lead to the optimization of the compound for better efficacy and reduced side effects.
Crystal Development
The development of single crystals for certain derivatives allows for detailed structural analysis . This can provide insights into the molecular geometry and intermolecular interactions, which are important for understanding the compound’s pharmacological properties.
作用機序
Mode of Action
The compound’s structure suggests it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
The compound’s bioavailability, half-life, and clearance rate remain to be determined .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
特性
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c20-16(13-3-6-17-7-4-13)19-10-12-1-2-15(18-9-12)14-5-8-21-11-14/h1-9,11H,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUJZHJPAQOALK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CNC(=O)C2=CC=NC=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。